molecular formula C9H9BrClFO2 B15235726 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene CAS No. 943830-18-0

1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene

Katalognummer: B15235726
CAS-Nummer: 943830-18-0
Molekulargewicht: 283.52 g/mol
InChI-Schlüssel: CAXNQRXBWNIAMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a 2-methoxyethoxy group. Such compounds are often used as intermediates in organic synthesis and have various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. The preparation can be achieved through the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions.

Wirkmechanismus

The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of multiple halogen atoms and the 2-methoxyethoxy group can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene can be compared with other polyhalo substituted benzenes, such as:

The unique combination of halogen atoms and the 2-methoxyethoxy group in this compound provides distinct reactivity and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

943830-18-0

Molekularformel

C9H9BrClFO2

Molekulargewicht

283.52 g/mol

IUPAC-Name

1-bromo-4-chloro-2-fluoro-3-(2-methoxyethoxy)benzene

InChI

InChI=1S/C9H9BrClFO2/c1-13-4-5-14-9-7(11)3-2-6(10)8(9)12/h2-3H,4-5H2,1H3

InChI-Schlüssel

CAXNQRXBWNIAMU-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=C(C=CC(=C1F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.